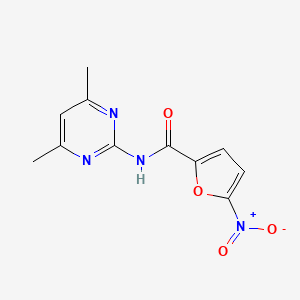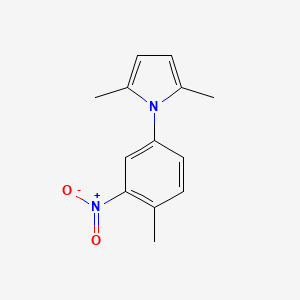![molecular formula C21H27N3O4S B5834716 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5834716.png)
2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide, commonly known as MPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
The mechanism of action of MPAPA involves its interaction with various enzymes and receptors in the body. It has been found to inhibit the activity of phosphodiesterase-5, which plays a role in the regulation of blood flow. This inhibition results in increased blood flow to the penis, making MPAPA a potential treatment for erectile dysfunction. MPAPA has also been found to inhibit the activity of monoamine oxidase-A, which is involved in the regulation of neurotransmitters such as serotonin. This inhibition results in increased levels of serotonin in the brain, making MPAPA a potential treatment for depression and anxiety.
Biochemical and Physiological Effects:
MPAPA has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis, resulting in increased blood flow and improved erectile function. MPAPA has also been found to increase the levels of serotonin in the brain, resulting in improved mood and decreased anxiety.
实验室实验的优点和局限性
One of the major advantages of MPAPA for lab experiments is its ability to inhibit the activity of multiple enzymes and receptors, making it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of MPAPA for lab experiments is its complex synthesis process, which requires the use of various reagents and catalysts and can be time-consuming and expensive.
未来方向
There are several future directions for research on MPAPA. One direction is to explore its potential applications in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease, which are characterized by the dysfunction of specific enzymes and receptors. Another direction is to investigate the potential side effects of MPAPA and its interactions with other drugs, as well as to optimize its synthesis process to make it more cost-effective and efficient.
Conclusion:
In conclusion, MPAPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its ability to inhibit the activity of multiple enzymes and receptors makes it a promising candidate for the development of drugs for the treatment of various diseases. Further research is needed to explore its potential applications and optimize its synthesis process.
合成方法
MPAPA is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis process begins with the reaction of 4-methoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then reacted with N-(2-phenylethyl)acetamide in the presence of a palladium catalyst to yield MPAPA.
科学研究应用
MPAPA has been studied extensively for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes and receptors, including phosphodiesterase-5, monoamine oxidase-A, and serotonin transporter. These activities make MPAPA a promising candidate for the development of drugs for the treatment of various diseases such as depression, anxiety, and erectile dysfunction.
属性
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-28-19-7-9-20(10-8-19)29(26,27)24-15-13-23(14-16-24)17-21(25)22-12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTPQEMGNURVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)

![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B5834666.png)
![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)

![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)


![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)

![1-[3-(4-methoxyphenyl)acryloyl]indoline](/img/structure/B5834735.png)
